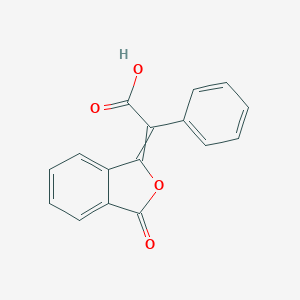
阿库米那素
描述
Acuminatin is a neolignan that is 5-[(1E)-prop-1-en-1-yl]-2,3-dihydro-1-benzofuran carrying additional 3,4-dimethoxyphenyl, methyl and methoxy substituents at positions 2, 3 and 7 respectively . It has a role as a plant metabolite and a fungal metabolite .
Synthesis Analysis
An efficient and practical asymmetric synthesis of the 2,3-dihydrobenzo[b]furan neolignan acuminatin was achieved by using trans-isoeugenol as the starting material . The key step is an intramolecular C–H insertion through a non-stabilized carbenoid, prepared by decomposition of a tosylhydrazone in the presence of an anthracenyl-derived cinchonidine quaternary ammonium salt as a chiral phase-transfer catalyst .
Molecular Structure Analysis
The molecular formula of Acuminatin is C21H24O4 . The molecular weight is 340.41 g/mol . The IUPAC name is (2R,3R)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran .
Chemical Reactions Analysis
The synthesis of Acuminatin involves a C–H insertion reaction of a non-stabilized carbenoid . It is also known that these moieties are prone to E/Z interconversion upon light exposure, even in the NMR tube . This isomerization, even in combination with a cis/trans interconversion by epimerization at C-7, might also occur by acid (or base) catalyzed ring opening reaction .
Relevant Papers
- “Mycotoxins produced by Fusarium acuminatum. Isolation and characterization of acuminatin: a new trichothecene” by Angelo Visconti, Chester J. Mirocha, Antonio Logrieco, Antonio Bottalico, and Michele Solfrizzo .
- “Acuminatin, a new bis-phenylpropide from Magnolia acuminata L.” by Raymond W. Doskotch and Michael S. Flom .
科学研究应用
Acuminatin: A Comprehensive Analysis of Scientific Research Applications
Acuminatin is a compound that has been identified in various plant species and exhibits a range of biological activities. Below is a detailed analysis of six unique applications of Acuminatin in scientific research, each with its own dedicated section.
Traditional Medicine: Acuminatin has been found in plants like Cycas revoluta , commonly known as Sago palm, which is used in traditional medicine for various ailments . The compound contributes to the plant’s efficacy in treating conditions such as blood vomiting, flatulence, skin diseases, and hypertension.
Phytochemical Characterization: The phytochemical analysis of plants containing Acuminatin reveals a complex composition including flavonoids, glycosides, and terpenes . This characterization is crucial for understanding the compound’s role in plant biology and its potential therapeutic applications.
Antimicrobial Activity: Acuminatin-containing plant extracts have demonstrated antimicrobial properties . This application is significant in the development of new antibiotics and antiseptics, especially in the face of rising antibiotic resistance.
Antioxidant Properties: The antioxidant activity of Acuminatin is another area of interest. Antioxidants are vital in combating oxidative stress, which is implicated in various chronic diseases and aging processes .
Cytotoxic Effects: Research has shown that Acuminatin can exhibit cytotoxic effects, making it a candidate for cancer research . Its ability to induce cell death in certain cancer cell lines is being explored for potential therapeutic interventions.
Antileishmanial Potential: Acuminatin has shown promise in antileishmanial activity, suggesting its use in treating Leishmaniasis, a disease caused by parasites . This application could lead to new treatments for this and related parasitic infections.
Cosmetic Industry: The properties of Acuminatin, particularly its antioxidant and antimicrobial activities, make it a valuable ingredient in the cosmetic industry . It can be used in formulations to improve skin health and protect against environmental damage.
Food Industry Applications: Lastly, Acuminatin’s natural origin and biological activities offer potential uses in the food industry as a preservative or health supplement . Its inclusion in food products could enhance nutritional value and shelf life.
属性
IUPAC Name |
(2R,3R)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-6-7-14-10-16-13(2)20(25-21(16)19(11-14)24-5)15-8-9-17(22-3)18(12-15)23-4/h6-13,20H,1-5H3/b7-6+/t13-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFKWUHXYCXXFF-XSOBDOKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317357 | |
| Record name | (+)-Acuminatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acuminatin | |
CAS RN |
41744-39-2 | |
| Record name | (+)-Acuminatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41744-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acuminatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041744392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Acuminatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACUMINATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA2WFP75V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)







